molecular formula C7H6INO B13122904 2-(5-Iodopyridin-3-yl)acetaldehyde

2-(5-Iodopyridin-3-yl)acetaldehyde

Cat. No.: B13122904
M. Wt: 247.03 g/mol
InChI Key: ZKEJRCALTKKTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Iodopyridin-3-yl)acetaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an acetaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodopyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the iodination of 2-(pyridin-3-yl)acetaldehyde. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodopyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Iodopyridin-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Iodopyridin-3-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyridin-3-yl acetate: Similar structure with a bromine atom instead of an acetaldehyde group.

    2-(Pyridin-3-yl)acetaldehyde: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    5-Iodopyridin-3-ol: Contains a hydroxyl group instead of an acetaldehyde group.

Uniqueness

2-(5-Iodopyridin-3-yl)acetaldehyde is unique due to the presence of both an iodine atom and an acetaldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

2-(5-iodopyridin-3-yl)acetaldehyde

InChI

InChI=1S/C7H6INO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2

InChI Key

ZKEJRCALTKKTGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.